molecular formula C21H16N4O3S B3216605 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1172250-26-8

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B3216605
CAS No.: 1172250-26-8
M. Wt: 404.4 g/mol
InChI Key: NEGUVOARSQFGAZ-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is an organic compound featuring a complex structure incorporating benzothiazole, pyrazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic synthesis. Key steps include:

  • Formation of the benzothiazole ring: - Involves cyclization reactions with appropriate starting materials under controlled temperatures.

  • Synthesis of the pyrazole moiety: - Often achieved through reactions involving hydrazine derivatives and suitable aldehydes or ketones.

  • Assembly of the benzofuran scaffold: - Usually via cyclization of appropriate phenolic compounds.

  • Coupling of the core structures: - This is often the most complex step, requiring precise conditions to ensure the correct formation of the target molecule.

Industrial Production Methods: On an industrial scale, these reactions are typically optimized to increase yield and purity. Techniques such as high-throughput synthesis, use of catalysts, and advanced purification methods are employed. Scale-up processes may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.

  • Reduction: : Reduction can lead to the removal of oxygen or the addition of hydrogen, altering the molecule's functional groups.

  • Substitution: : Substitution reactions can occur, where certain functional groups in the compound are replaced by others.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Common agents include lithium aluminium hydride and sodium borohydride.

  • Substitution Reactions: : Typically involve halogenating agents or nucleophilic substitution reagents.

Major Products Formed: The products of these reactions can vary significantly based on the conditions and reagents used. Oxidation might yield quinones or other oxygenated species, while reduction could yield various alcohols or amines. Substitution reactions can introduce a wide array of functional groups, such as halides, alkyls, or nitro groups.

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide has garnered attention for its diverse applications:

  • Chemistry: : Used as a reagent in various organic synthesis protocols and in the development of novel materials.

  • Biology: : Studied for its potential as a bioactive molecule with applications in enzyme inhibition and as a ligand for biological targets.

  • Medicine: : Investigated for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in the production of specialized polymers and materials with unique electronic properties.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Benzothiazole Derivatives: : These are often used in similar applications but may vary in potency and specificity.

  • Pyrazole Derivatives: : Known for their anti-inflammatory and anticancer properties, with variations in their chemical structure altering their efficacy and safety profiles.

  • Benzofuran Compounds: : Often researched for their electronic and optical properties, as well as medicinal applications.

List of Similar Compounds

  • Benzothiazole-2-thiol

  • 3,5-Dimethylpyrazole

  • 7-Hydroxybenzofuran-2-carboxamide

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-12-10-18(25(24-12)21-22-14-7-3-4-9-17(14)29-21)23-20(26)16-11-13-6-5-8-15(27-2)19(13)28-16/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGUVOARSQFGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

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